![molecular formula C15H12ClIO3 B2439521 4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde CAS No. 345983-01-9](/img/structure/B2439521.png)
4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using various techniques such as nuclear magnetic resonance (NMR), X-ray diffraction (XRD), differential scanning calorimetry (DSC), and light polarized optical microscopy (LPOM) . These techniques can provide valuable insights into the molecular structure of “4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde”.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Hirshfeld Surface Analysis
A study on the crystal structures of methoxybenzaldehyde oxime derivatives, closely related to 4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde, explored their different conformations and hydrogen bonding patterns. These structures offer insights into the interaction modes and molecular arrangements significant for designing materials with specific properties. The analysis provides a foundational understanding of how substituents like chlorobenzyl and methoxy groups influence molecular structure and interactions (Gomes et al., 2018).
Catalytic Oxidation Processes
Research involving the catalytic oxidation of organic compounds, including derivatives of benzaldehyde, with H2O2 catalyzed by ruthenium (III) chloride, highlights the potential of such compounds in facilitating efficient and selective oxidation reactions. This suggests that derivatives like 4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde could play a role in developing more efficient and environmentally friendly catalytic processes (Tandon et al., 2006).
Photocatalytic Oxidation
The photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes under visible light irradiation on titanium dioxide was studied, indicating the usefulness of such compounds in green chemistry applications. This research suggests the potential of 4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde in photocatalytic processes, contributing to the development of sustainable chemical reactions (Higashimoto et al., 2009).
Anticancer Activity
A study focused on the synthesis and testing of benzyloxybenzaldehyde derivatives against the HL-60 cell line for anticancer activity, establishing preliminary structure-activity relationships. This indicates that specific structural features in compounds like 4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde could be critical for designing new anticancer agents (Lin et al., 2005).
Synthesis and Characterization of Antagonist Derivatives
Research on the synthesis of novel non-peptide CCR5 antagonist benzamide derivatives demonstrates the role of compounds like 4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde in the development of therapeutic agents targeting specific receptors, indicating their potential application in medicinal chemistry (Bi, 2015).
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIO3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQAUWGISNIGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

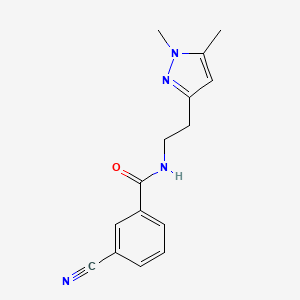

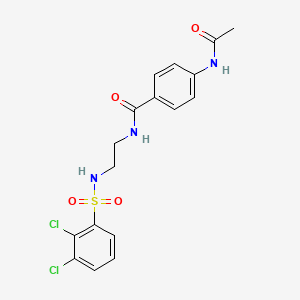
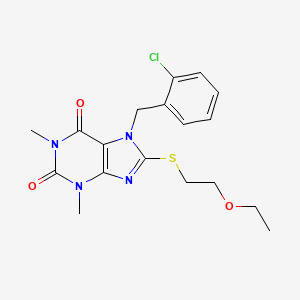
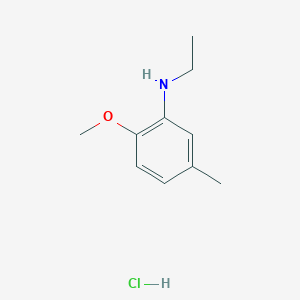
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2439449.png)
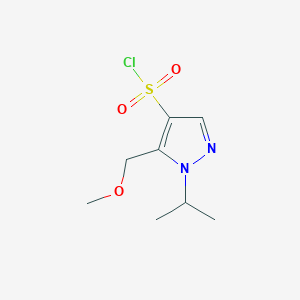
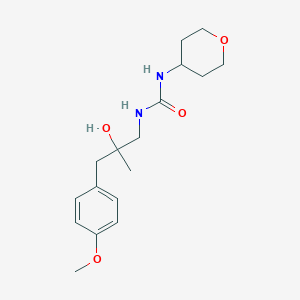
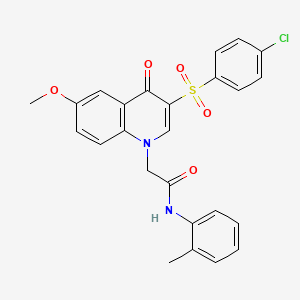
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2439456.png)
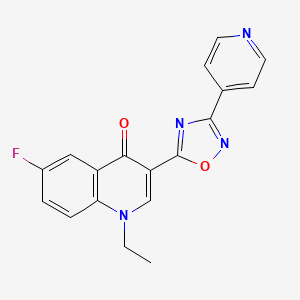
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2439458.png)
![4-benzoyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2439460.png)
![2-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2439461.png)